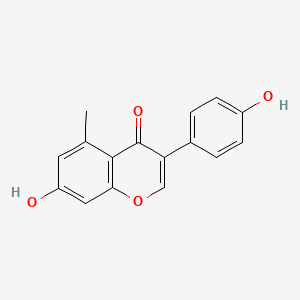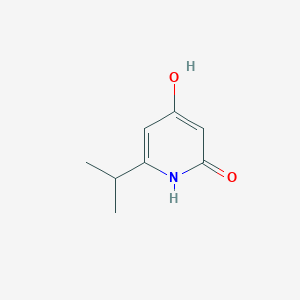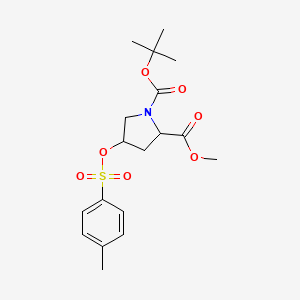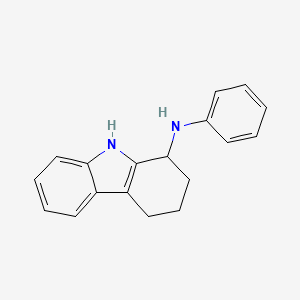
7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,7-Dihydroxy-5-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants Isoflavones are known for their diverse biological activities and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-5-methylisoflavone typically involves several steps starting from readily available precursors. One common method involves the use of 4-chromenone as a starting material. The synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . Thin-layer chromatography is often used to monitor the progress of the reaction .
Industrial Production Methods
Industrial production methods for 4’,7-Dihydroxy-5-methylisoflavone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4’,7-Dihydroxy-5-methylisoflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4’,7-Dihydroxy-5-methylisoflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its potential role in cancer prevention and treatment, as well as its effects on cardiovascular health.
Mecanismo De Acción
The mechanism of action of 4’,7-Dihydroxy-5-methylisoflavone involves its interaction with various molecular targets and pathways. It acts as a selective agonist at estrogen receptor-beta (ER-β) and may have chemopreventive efficacy against certain types of cancer . It also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Genistein: Another isoflavone with similar estrogenic activity.
Daidzein: Known for its antioxidant properties.
Biochanin A: Similar in structure and function, with additional methoxy groups.
Uniqueness
4’,7-Dihydroxy-5-methylisoflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct biological activities and chemical reactivity. Its selective agonism at ER-β and interaction with PPAR-gamma highlight its potential therapeutic applications .
Propiedades
Número CAS |
62845-21-0 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-9-6-12(18)7-14-15(9)16(19)13(8-20-14)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
Clave InChI |
ZFXNZUXWWQPTCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8714740.png)



![9-chloro-4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B8714792.png)





